Nesbuvir
Nesbuvir
Nesbuvir has been investigated for the treatment of Hepatitis C.
Nesbuvir is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). Nesbuvir binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication.
Nesbuvir is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). Nesbuvir binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication.
Brand Name:
Vulcanchem
CAS No.:
691852-58-1
VCID:
VC0537023
InChI:
InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27)
SMILES:
CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F
Molecular Formula:
C22H23FN2O5S
Molecular Weight:
446.5 g/mol
Nesbuvir
CAS No.: 691852-58-1
Inhibitors
VCID: VC0537023
Molecular Formula: C22H23FN2O5S
Molecular Weight: 446.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description | Nesbuvir has been investigated for the treatment of Hepatitis C. Nesbuvir is a non-nuceoside polymerase inhibitor with activity against hepatitis C virus (HCV). Nesbuvir binds to the palm site II pocket of HCV NS5B polymerase and inhibits viral genome replication. |
---|---|
CAS No. | 691852-58-1 |
Product Name | Nesbuvir |
Molecular Formula | C22H23FN2O5S |
Molecular Weight | 446.5 g/mol |
IUPAC Name | 5-cyclopropyl-2-(4-fluorophenyl)-6-[2-hydroxyethyl(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide |
Standard InChI | InChI=1S/C22H23FN2O5S/c1-24-22(27)20-17-11-16(13-3-4-13)18(25(9-10-26)31(2,28)29)12-19(17)30-21(20)14-5-7-15(23)8-6-14/h5-8,11-13,26H,3-4,9-10H2,1-2H3,(H,24,27) |
Standard InChIKey | WTDWVLJJJOTABN-UHFFFAOYSA-N |
SMILES | CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F |
Canonical SMILES | CNC(=O)C1=C(OC2=CC(=C(C=C21)C3CC3)N(CCO)S(=O)(=O)C)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | HCV-796; HCV 796; VB-19796 ; VB19796; HCV796; Nesbuvir. |
Reference | 1: Eltahla AA, Tay E, Douglas MW, White PA. Cross-genotypic examination of hepatitis C virus polymerase inhibitors reveals a novel mechanism of action for thumb binders. Antimicrob Agents Chemother. 2014 Dec;58(12):7215-24. doi: 10.1128/AAC.03699-14. Epub 2014 Sep 22. PubMed PMID: 25246395; PubMed Central PMCID: PMC4249545. 2: Voitenleitner C, Crosby R, Walker J, Remlinger K, Vamathevan J, Wang A, You S, Johnson J 3rd, Woldu E, Van Horn S, Horton J, Creech K, Shotwell JB, Hong Z, Hamatake R. In vitro characterization of GSK2485852, a novel hepatitis C virus polymerase inhibitor. Antimicrob Agents Chemother. 2013 Nov;57(11):5216-24. doi: 10.1128/AAC.00874-13. Epub 2013 Aug 12. PubMed PMID: 23939896; PubMed Central PMCID: PMC3811320. 3: Kalkeri G, Lin C, Gopilan J, Sloan K, Rijnbrand R, Kwong AD. Restoration of the activated Rig-I pathway in hepatitis C virus (HCV) replicon cells by HCV protease, polymerase, and NS5A inhibitors in vitro at clinically relevant concentrations. Antimicrob Agents Chemother. 2013 Sep;57(9):4417-26. doi: 10.1128/AAC.00399-13. Epub 2013 Jul 8. PubMed PMID: 23836176; PubMed Central PMCID: PMC3754339. 4: Roelandt P, Obeid S, Paeshuyse J, Vanhove J, Van Lommel A, Nahmias Y, Nevens F, Neyts J, Verfaillie CM. Human pluripotent stem cell-derived hepatocytes support complete replication of hepatitis C virus. J Hepatol. 2012 Aug;57(2):246-51. doi: 10.1016/j.jhep.2012.03.030. Epub 2012 Apr 17. Erratum in: J Hepatol. 2013 Jan;58(1):199-200. PubMed PMID: 22521345. 5: Delang L, Vliegen I, Leyssen P, Neyts J. In vitro selection and characterization of HCV replicons resistant to multiple non-nucleoside polymerase inhibitors. J Hepatol. 2012 Jan;56(1):41-8. doi: 10.1016/j.jhep.2011.04.016. Epub 2011 May 20. PubMed PMID: 21703175. 6: Kim ND, Chun H, Park SJ, Yang JW, Kim JW, Ahn SK. Discovery of novel HCV polymerase inhibitors using pharmacophore-based virtual screening. Bioorg Med Chem Lett. 2011 Jun 1;21(11):3329-34. doi: 10.1016/j.bmcl.2011.04.010. Epub 2011 Apr 9. PubMed PMID: 21531135. 7: Zhu T, Fawzi MB, Flint M, Kong F, Szeliga J, Tsao R, Howe AY, Pan W. Design and synthesis of HCV agents with sequential triple inhibitory potentials. Bioorg Med Chem Lett. 2010 Sep 1;20(17):5212-6. doi: 10.1016/j.bmcl.2010.06.156. Epub 2010 Jul 23. PubMed PMID: 20655214. 8: Reich S, Golbik RP, Geissler R, Lilie H, Behrens SE. Mechanisms of activity and inhibition of the hepatitis C virus RNA-dependent RNA polymerase. J Biol Chem. 2010 Apr 30;285(18):13685-93. doi: 10.1074/jbc.M109.082206. Epub 2010 Mar 1. PubMed PMID: 20194503; PubMed Central PMCID: PMC2859531. 9: Delang L, Paeshuyse J, Vliegen I, Leyssen P, Obeid S, Durantel D, Zoulim F, Op de Beeck A, Neyts J. Statins potentiate the in vitro anti-hepatitis C virus activity of selective hepatitis C virus inhibitors and delay or prevent resistance development. Hepatology. 2009 Jul;50(1):6-16. doi: 10.1002/hep.22916. PubMed PMID: 19437494. 10: McCown MF, Rajyaguru S, Kular S, Cammack N, Nájera I. GT-1a or GT-1b subtype-specific resistance profiles for hepatitis C virus inhibitors telaprevir and HCV-796. Antimicrob Agents Chemother. 2009 May;53(5):2129-32. doi: 10.1128/AAC.01598-08. Epub 2009 Mar 9. PubMed PMID: 19273674; PubMed Central PMCID: PMC2681573. 11: Hang JQ, Yang Y, Harris SF, Leveque V, Whittington HJ, Rajyaguru S, Ao-Ieong G, McCown MF, Wong A, Giannetti AM, Le Pogam S, Talamás F, Cammack N, Nájera I, Klumpp K. Slow binding inhibition and mechanism of resistance of non-nucleoside polymerase inhibitors of hepatitis C virus. J Biol Chem. 2009 Jun 5;284(23):15517-29. doi: 10.1074/jbc.M808889200. Epub 2009 Feb 26. PubMed PMID: 19246450; PubMed Central PMCID: PMC2708848. 12: Feldstein A, Kleiner D, Kravetz D, Buck M. Severe hepatocellular injury with apoptosis induced by a hepatitis C polymerase inhibitor. J Clin Gastroenterol. 2009 Apr;43(4):374-81. doi: 10.1097/MCG.0b013e318178d91f. PubMed PMID: 19098685. 13: Kneteman NM, Howe AY, Gao T, Lewis J, Pevear D, Lund G, Douglas D, Mercer DF, Tyrrell DL, Immermann F, Chaudhary I, Speth J, Villano SA, O'Connell J, Collett M. HCV796: A selective nonstructural protein 5B polymerase inhibitor with potent anti-hepatitis C virus activity in vitro, in mice with chimeric human livers, and in humans infected with hepatitis C virus. Hepatology. 2009 Mar;49(3):745-52. doi: 10.1002/hep.22717. PubMed PMID: 19072827. 14: Flint M, Mullen S, Deatly AM, Chen W, Miller LZ, Ralston R, Broom C, Emini EA, Howe AY. Selection and characterization of hepatitis C virus replicons dually resistant to the polymerase and protease inhibitors HCV-796 and boceprevir (SCH 503034). Antimicrob Agents Chemother. 2009 Feb;53(2):401-11. doi: 10.1128/AAC.01081-08. Epub 2008 Oct 20. PubMed PMID: 18936191; PubMed Central PMCID: PMC2630598. 15: Howe AY, Cheng H, Johann S, Mullen S, Chunduru SK, Young DC, Bard J, Chopra R, Krishnamurthy G, Mansour T, O'Connell J. Molecular mechanism of hepatitis C virus replicon variants with reduced susceptibility to a benzofuran inhibitor, HCV-796. Antimicrob Agents Chemother. 2008 Sep;52(9):3327-38. doi: 10.1128/AAC.00238-08. Epub 2008 Jun 16. PubMed PMID: 18559648; PubMed Central PMCID: PMC2533464. 16: Liu-Young G, Kozal MJ. Hepatitis C protease and polymerase inhibitors in development. AIDS Patient Care STDS. 2008 Jun;22(6):449-57. doi: 10.1089/apc.2007.0199. Review. PubMed PMID: 18479202; PubMed Central PMCID: PMC2928549. 17: Le Pogam S, Seshaadri A, Kosaka A, Chiu S, Kang H, Hu S, Rajyaguru S, Symons J, Cammack N, Nájera I. Existence of hepatitis C virus NS5B variants naturally resistant to non-nucleoside, but not to nucleoside, polymerase inhibitors among untreated patients. J Antimicrob Chemother. 2008 Jun;61(6):1205-16. doi: 10.1093/jac/dkn085. Epub 2008 Mar 13. PubMed PMID: 18343801. 18: McCown MF, Rajyaguru S, Le Pogam S, Ali S, Jiang WR, Kang H, Symons J, Cammack N, Najera I. The hepatitis C virus replicon presents a higher barrier to resistance to nucleoside analogs than to nonnucleoside polymerase or protease inhibitors. Antimicrob Agents Chemother. 2008 May;52(5):1604-12. doi: 10.1128/AAC.01317-07. Epub 2008 Feb 19. PubMed PMID: 18285474; PubMed Central PMCID: PMC2346640. |
PubChem Compound | 11561383 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume